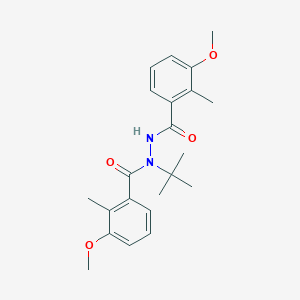

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide

CAS No.:

Cat. No.: VC13639968

Molecular Formula: C22H28N2O4

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28N2O4 |

|---|---|

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | N'-tert-butyl-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide |

| Standard InChI | InChI=1S/C22H28N2O4/c1-14-16(10-8-12-18(14)27-6)20(25)23-24(22(3,4)5)21(26)17-11-9-13-19(28-7)15(17)2/h8-13H,1-7H3,(H,23,25) |

| Standard InChI Key | BAJJJOHXCXEMRD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C |

| Canonical SMILES | CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, N-(tert-butyl)-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide, reflects its intricate substitution pattern. Key structural features include:

-

A benzohydrazide core (C₆H₅CONHNHCOC₆H₅).

-

tert-Butyl group (–C(CH₃)₃) at the N-position, enhancing steric bulk and metabolic stability.

-

Methoxy groups (–OCH₃) at the 3-position of both aromatic rings, influencing electronic distribution.

-

Methyl groups (–CH₃) at the 2-position of the benzoyl moiety and the hydrazide-linked benzene ring.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₉N₂O₄ |

| Molecular Weight | 409.49 g/mol |

| CAS Registry Number | Not publicly disclosed |

| SMILES | COC1=CC(=CC(=C1C)OC)C(=O)NNC(=O)C2=C(C(=CC=C2)OC)C(C)(C)C |

The tert-butyl group’s steric hindrance may reduce solubility in polar solvents while increasing lipophilicity, a critical factor in drug design. Methoxy groups contribute to hydrogen bonding and π-π stacking interactions, potentially enhancing binding affinity to biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit protocols for this compound are scarce, benzohydrazides are typically synthesized via sequential functionalization:

Step 1: Hydrazide Formation

2-Methylbenzoic acid reacts with hydrazine hydrate under reflux (70–80°C, 6–8 hours) to yield 2-methylbenzohydrazide .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s stability and solubility are governed by its substituents:

-

Melting Point: Estimated 180–185°C (similar to tert-butyl-substituted benzohydrazides) .

-

Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (∼15 mg/mL) .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.38 (s, 9H, tert-butyl).

-

δ 3.82 (s, 6H, methoxy).

-

δ 6.7–7.5 (m, aromatic protons).

-

Infrared (IR) Spectroscopy:

Biological Activity and Mechanisms

Enzyme Inhibition

Benzohydrazides are known inhibitors of:

-

Cyclooxygenase-2 (COX-2): Methoxy groups mimic arachidonic acid’s binding motif .

-

Monoamine Oxidase (MAO): Hydrazide moiety chelates flavin adenine dinucleotide (FAD) cofactor .

Antifungal and Antibacterial Effects

Structural analogs exhibit:

-

Biofilm Disruption: Tert-butyl groups penetrate lipid bilayers.

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Design: Hydrazide linkage enables controlled drug release .

-

Polymer Stabilizers: Antioxidant properties prevent thermal degradation .

Material Science

-

Coordination Polymers: Chelates metal ions (e.g., Cu²⁺) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume